molecular formula C14H13N3O4S B14749873 (E)-4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

(E)-4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

Cat. No.: B14749873
M. Wt: 319.34 g/mol
InChI Key: OOOLPNHDHGDYPS-GDNBJRDFSA-N
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Description

4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a nitrophenyl group and a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 2-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methyleneamino linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is 4-methyl-N-[(Z)-(2-aminophenyl)methyleneamino]benzenesulfonamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the pH regulation in tumor cells. This inhibition can lead to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(Z)-(2-nitrophenyl)methyleneamino]benzenesulfonamide is unique due to its specific nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly effective in inhibiting carbonic anhydrase IX, compared to other similar compounds that may not have the same level of specificity or potency .

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10-

InChI Key

OOOLPNHDHGDYPS-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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